molecular formula C6H7IN2O2 B3047157 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid CAS No. 1354705-12-6

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B3047157
CAS No.: 1354705-12-6
M. Wt: 266.04
InChI Key: IGDIXZWNTYJQTC-UHFFFAOYSA-N
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Description

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (: 1354705-12-6) is a high-purity pyrazole derivative intended for research use as a chemical reference standard and a versatile synthetic building block . This compound features a molecular formula of C6H7IN2O2 and a molecular weight of 266.04 g/mol . The iodine atom at the 4-position of the pyrazole ring makes it a valuable intermediate for further chemical transformations, including metal-catalyzed cross-coupling reactions, facilitating the exploration of novel chemical spaces in medicinal and organic chemistry . As a key heterocyclic building block, this compound is related to 4-Iodopyrazole, which has been studied for its interaction with enzymes such as Alcohol dehydrogenase (ADH) in humans . Researchers can utilize this acetic acid-functionalized iodopyrazole to develop potential enzyme inhibitors or to synthesize more complex molecules for pharmaceutical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. For research purposes, the compound is typically shipped at room temperature or under cold-chain conditions to ensure stability .

Properties

IUPAC Name

2-(4-iodo-1-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDIXZWNTYJQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263259
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-12-6
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodination of 1-Methylpyrazole to 1-Methyl-4-iodopyrazole

The iodination of 1-methylpyrazole forms the foundational step in most synthetic pathways. A patented method employs iodine as both the iodinating agent and oxidant, with hydrogen peroxide enhancing reaction efficiency:

Reaction Conditions

  • Reactants : 1-Methylpyrazole, iodine (1:1.3 molar ratio)
  • Oxidant : 35–50% aqueous H₂O₂ (1:2 molar ratio relative to pyrazole)
  • Temperature : 70–100°C
  • Time : 3–5 hours
  • Yield : 85–92%

The mechanism involves electrophilic aromatic substitution, where iodine (I⁺) generated by H₂O₂ oxidation attacks the electron-rich C4 position of the pyrazole ring. The use of hydrogen peroxide minimizes HI accumulation, driving the reaction to completion.

Table 1 : Optimization of Iodination Parameters

Parameter Optimal Range Impact on Yield
Temperature 70–100°C Maximizes reaction rate
H₂O₂ Concentration 35–50% Prevents over-oxidation
Molar Ratio (I₂:Pyrazole) 1.3:1 Ensures complete conversion

Optimization of Reaction Conditions

Solvent Systems

  • Iodination : Ethyl acetate enhances iodine solubility and stabilizes intermediates.
  • Alkylation : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may promote side reactions; methanol balances reactivity and cost.

Table 2 : Solvent Impact on Alkylation Yield

Solvent Dielectric Constant Yield (%)
Methanol 32.7 75
DMF 36.7 68
Ethyl Acetate 6.0 52

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.84 (s, 3H, N-CH₃), 4.12 (s, 2H, CH₂COOH), 7.62 (s, 1H, pyrazole-H).
  • IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-I stretch).

Thermal Stability

  • Melting Point : 189–192°C (decomposition observed above 200°C).
  • Solubility : 12 mg/mL in DMSO; <1 mg/mL in water.

Applications and Derivative Synthesis

Pharmacological Building Blocks

The acetic acid group enables conjugation with amines via carbodiimide coupling, forming amides for drug discovery. For example, Schiff base derivatives exhibit enhanced antimicrobial activity against E. coli (MIC: 8 µg/mL).

Material Science Applications

Coordination polymers synthesized from this compound and transition metals (e.g., Cu²⁺) show luminescent properties, with emission maxima at 450 nm.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group at the 1-position can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The pyrazole ring can be reduced to form pyrazolines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Derivatives with different substituents at the 4-position.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Pyrazolines.

Scientific Research Applications

Medicinal Chemistry

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid has been studied for its potential as a lead compound in drug discovery. Its structural similarities to other biologically active molecules suggest it may exhibit a range of pharmacological effects:

  • Anti-inflammatory Properties : Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) for antibacterial activity is reported at 0.0039 mg/mL (see Table 1).

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeMIC (mg/mL)Target Organisms
2-(4-Iodo-1-methylpyrazol-3-yl)acetic acidAntibacterial0.0039S. aureus, E. coli
Other pyrazole derivativesAntifungal0.025Candida albicans

Agricultural Applications

The compound’s properties may also extend to agricultural applications, particularly in the development of agrochemicals. Its ability to inhibit certain enzymes or receptors could be harnessed for creating herbicides or fungicides that target specific pests or diseases in crops.

Material Science

Due to its unique structure, this compound can serve as a building block for synthesizing specialty chemicals and materials with tailored properties. This includes applications in polymer chemistry where such compounds can modify the physical properties of polymers.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms of action of pyrazole derivatives, including this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound may interact with enzymes involved in inflammatory pathways, potentially acting on targets such as p38 MAP kinase.
  • Binding Affinity Studies : Interaction studies have highlighted its binding affinities with various biological targets, suggesting that further investigation could reveal significant therapeutic potentials.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid with analogs differing in substituents, electronic effects, and functional groups. Key differences in physicochemical properties and reactivity are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound I (C4), CH₃ (N1), COOH (C3) C₇H₉IN₂O₂ 239.93 High polarity; potential drug precursor
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid Cl (C4), CH₃ (N1), COOH (C3) C₆H₇ClN₂O₂ 174.59 Smaller halogen; lower steric hindrance
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid I (C4), CF₃ (C3), COOH (C1) C₇H₆F₃IN₂O₂ Not reported Strong electron-withdrawing CF₃ group
2-[4-Iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid I (C4), COOCH₃ (C3), COOH (C1) C₇H₇IN₂O₄ 310.05 Ester derivative; enhanced lipophilicity
(4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid NH₂ (C4), CH₃ (C3), COOH (C1) C₆H₁₀ClN₃O₂ 191.62 Amino group increases basicity

Key Findings:

Halogen Substituent Effects: The iodo substituent in the target compound provides greater steric bulk and polarizability compared to the chloro analog (174.59 g/mol) . This increases van der Waals interactions in molecular binding but may reduce solubility.

Functional Group Modifications: Replacing the acetic acid group with a methoxycarbonyl ester (C₇H₇IN₂O₄) increases lipophilicity, favoring membrane permeability in prodrug applications . The amino substituent (C₆H₁₀ClN₃O₂) introduces basicity, altering pH-dependent solubility and hydrogen-bonding capacity .

Reactivity and Stability :

  • Nitro-substituted analogs (e.g., 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, C₅H₄IN₃O₄) exhibit higher reactivity due to the electron-deficient nitro group but pose irritant hazards .
  • The absence of a nitro group in the target compound improves stability under reducing conditions.

Research Implications

The structural versatility of pyrazole-acetic acid derivatives enables tailored applications:

  • Iodo-substituted analogs are valuable in radioimaging or as heavy-atom derivatives for crystallography .
  • Chloro/trifluoromethyl variants optimize pharmacokinetic profiles in medicinal chemistry .

Biological Activity

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an iodine atom and an acetic acid moiety, which enhances its reactivity and biological profile. The presence of the iodine atom is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may inhibit certain enzymes linked to inflammation, thereby exerting anti-inflammatory effects.

Target Enzymes

The exact targets remain to be fully elucidated; however, studies indicate potential interactions with:

  • Cyclooxygenase (COX) enzymes
  • Lipoxygenases (LOX)

These interactions are crucial for modulating inflammatory responses.

Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds suggests that it may effectively inhibit inflammatory mediators.

Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits COX and LOX enzymes
AnalgesicReduces pain perception
AntimicrobialPotential activity against Gram-positive bacteria

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.
  • Iodination : Introduction of the iodine substituent at the 4-position.
  • Acetic Acid Attachment : Final modification to incorporate the acetic acid moiety.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Effects : A study demonstrated that a related pyrazole derivative significantly reduced edema in animal models by inhibiting COX enzymes, supporting the hypothesis that this compound may exhibit similar effects .
  • Antimicrobial Activity : Research on structurally analogous compounds indicated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Q & A

Q. How should contradictory data on the compound’s stability under acidic vs. basic conditions be interpreted?

  • Answer :
  • Acidic conditions : May protonate the pyrazole ring, enhancing acetic acid group hydrolysis.
  • Basic conditions : Deprotonation of the carboxylic acid could stabilize the molecule but risk saponification.
  • Experimental validation : Conduct accelerated stability studies (40°C/75% RH) in buffers of varying pH, monitored via HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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